molecular formula C29H32FNO2 B12836049 3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-

3-Pyridinecarboxaldehyde, 5-(1-buten-1-yl)-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-

Cat. No.: B12836049
M. Wt: 445.6 g/mol
InChI Key: KSBATTIYZHYYFR-NTUHNPAUSA-N
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Description

This compound is a highly substituted pyridinecarboxaldehyde derivative featuring a 5-(1-buten-1-yl) side chain, a 4-fluoro-2-(phenylmethoxy)phenyl substituent, and two isopropyl groups at positions 2 and 4. The butenyl moiety may confer conformational flexibility, while the bulky isopropyl groups could influence steric interactions in binding or catalytic processes.

Properties

Molecular Formula

C29H32FNO2

Molecular Weight

445.6 g/mol

IUPAC Name

5-[(E)-but-1-enyl]-4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C29H32FNO2/c1-6-7-13-24-27(25(17-32)29(20(4)5)31-28(24)19(2)3)23-15-14-22(30)16-26(23)33-18-21-11-9-8-10-12-21/h7-17,19-20H,6,18H2,1-5H3/b13-7+

InChI Key

KSBATTIYZHYYFR-NTUHNPAUSA-N

Isomeric SMILES

CC/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Canonical SMILES

CCC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Electronic Properties

The compound’s closest analogs include 3-pyridinecarboxaldehyde and 2-pyridinecarboxaldehyde , which are simpler derivatives with well-documented electronic profiles. For example:

  • 3-Pyridinecarboxaldehyde : Exhibits electrophilic character at the aldehyde group, with the pyridine ring acting as an electron-deficient aromatic system due to the nitrogen atom’s inductive effect. This property is exploited in condensation reactions, such as the synthesis of Schiff bases (e.g., N-(2-{2-Pyridinylidene}-3-oxoolean-12-en-28-oyl)-ethylpiperazine) .
  • 2-Pyridinecarboxaldehyde : The aldehyde group in this isomer is more reactive due to proximity to the nitrogen atom, enabling stronger resonance stabilization of intermediates in nucleophilic additions.
Compound Key Substituents Electronic Effects Reactivity Example
Target Compound 4-Fluoro, phenylmethoxy, isopropyl Electron-withdrawing (F) and steric bulk Potential for selective alkylation
3-Pyridinecarboxaldehyde None (parent structure) Electron-deficient ring Schiff base synthesis
2-Pyridinecarboxaldehyde None (parent structure) Enhanced aldehyde reactivity Nucleophilic addition reactions

Computational Insights into Stability and Reactivity

Density-functional theory (DFT) studies on analogous systems suggest that electron-withdrawing groups (e.g., 4-fluoro) stabilize the pyridine ring’s LUMO, enhancing electrophilicity at the aldehyde carbon . In contrast, electron-donating groups (e.g., phenylmethoxy) may raise the HOMO energy, increasing susceptibility to oxidation. The isopropyl groups likely contribute to kinetic stability by impeding π-π stacking or nucleophilic attack .

Preparation Methods

Key Synthetic Steps:

Detailed Preparation Methods

Synthesis of 3-Pyridinecarboxaldehyde Core

  • Starting Material: 3-Pyridinecarboxaldehyde (nicotinaldehyde) is commercially available or synthesized via oxidation of 3-methylpyridine.
  • Improved Synthesis: A patented method involves catalytic oxidation of 3-methylpyridine using a main catalyst and co-catalyst system under controlled conditions, followed by distillation and filtration to yield high-purity nicotinaldehyde suitable for scale-up production.

Attachment of the 4-[4-fluoro-2-(phenylmethoxy)phenyl] Group

  • Phenylmethoxy Substituent Synthesis: The 4-fluoro-2-(phenylmethoxy)phenyl moiety is prepared by etherification of 4-fluoro-2-hydroxyphenyl derivatives with benzyl bromide under basic conditions.
  • Coupling to Pyridine: This aryl group is then introduced at the 4-position of the pyridine ring via Suzuki or Buchwald-Hartwig cross-coupling using aryl boronic acids or aryl halides.
  • Catalysts and Conditions: Pd-based catalysts with appropriate ligands, bases such as K3PO4 or Cs2CO3, and solvents like toluene or dioxane under inert atmosphere.

Installation of 2,6-bis(1-methylethyl) Substituents

  • Alkylation: The 2,6-positions on the pyridine ring are alkylated with isopropyl groups using Friedel-Crafts alkylation or directed ortho-lithiation followed by reaction with isopropyl halides.
  • Control of Selectivity: Steric hindrance and reaction conditions are optimized to avoid over-alkylation or side reactions.

Summary Table of Preparation Steps

Step Target Functional Group Methodology Key Reagents Conditions Notes
1 3-Pyridinecarboxaldehyde core Catalytic oxidation of 3-methylpyridine 3-Methylpyridine, catalyst system Controlled temp, distillation Scalable, high purity
2 5-(1-buten-1-yl) substituent Pd-catalyzed Heck or Suzuki coupling 3-bromo-pyridinecarboxaldehyde, 1-butenyl boronate/halide 80–120°C, Pd(0), phosphine ligands Regioselective vinylation
3 4-[4-fluoro-2-(phenylmethoxy)phenyl] substituent Etherification + Pd-catalyzed cross-coupling 4-fluoro-2-hydroxyphenyl, benzyl bromide, aryl boronic acid Basic conditions, inert atmosphere Multi-step aryl installation
4 2,6-bis(1-methylethyl) groups Friedel-Crafts alkylation or ortho-lithiation Isopropyl halides, Lewis acid/base Controlled temp, stoichiometry Steric control critical

Research Findings and Optimization

  • Catalyst Selection: Pd-based catalysts with bulky phosphine ligands improve coupling efficiency and selectivity for the vinyl and aryl substitutions.
  • Reaction Yields: Optimized conditions yield the target compound in moderate to high yields (50–80%) depending on step and purification.
  • Purification: Flash chromatography and recrystallization are used to isolate pure product; high-performance liquid chromatography (HPLC) confirms purity.
  • Scale-Up: The oxidation step for nicotinaldehyde and subsequent coupling reactions have been adapted for large-scale synthesis with automated distillation and filtration equipment.

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